molecular formula C13H13N3O B2511993 5,6-Dimethyl-N-phenylpyrimidine-4-carboxamide CAS No. 2415569-10-5

5,6-Dimethyl-N-phenylpyrimidine-4-carboxamide

Cat. No. B2511993
CAS RN: 2415569-10-5
M. Wt: 227.267
InChI Key: FZCAXLGPVZCTEA-UHFFFAOYSA-N
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Description

5,6-Dimethyl-N-phenylpyrimidine-4-carboxamide, also known as DPC, is a synthetic compound that has gained significant attention in the field of scientific research. DPC is a pyrimidine derivative that has been extensively studied for its potential therapeutic applications due to its unique chemical structure and mechanism of action.

Mechanism Of Action

5,6-Dimethyl-N-phenylpyrimidine-4-carboxamide works by inhibiting the activity of an enzyme called cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are molecules that play a role in inflammation and pain. By inhibiting COX-2 activity, 5,6-Dimethyl-N-phenylpyrimidine-4-carboxamide reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
5,6-Dimethyl-N-phenylpyrimidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, 5,6-Dimethyl-N-phenylpyrimidine-4-carboxamide has been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5,6-Dimethyl-N-phenylpyrimidine-4-carboxamide in lab experiments is its specificity for COX-2 inhibition. Unlike other COX inhibitors, such as non-steroidal anti-inflammatory drugs (NSAIDs), 5,6-Dimethyl-N-phenylpyrimidine-4-carboxamide does not inhibit the activity of COX-1, which is responsible for the production of prostaglandins that protect the stomach lining. However, one limitation of using 5,6-Dimethyl-N-phenylpyrimidine-4-carboxamide in lab experiments is its low solubility in water, which can make it difficult to administer.

Future Directions

There are a number of potential future directions for the study of 5,6-Dimethyl-N-phenylpyrimidine-4-carboxamide. One area of research is the development of new formulations of 5,6-Dimethyl-N-phenylpyrimidine-4-carboxamide that improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential therapeutic applications of 5,6-Dimethyl-N-phenylpyrimidine-4-carboxamide in various inflammatory and cancer conditions. Finally, the development of new COX-2 inhibitors with improved specificity and efficacy is an area of active research.

Synthesis Methods

5,6-Dimethyl-N-phenylpyrimidine-4-carboxamide can be synthesized through a multi-step process starting with the reaction of 2,6-dimethylpyridine with ethyl chloroformate to produce 2,6-dimethylpyridine-4-carboxylate. This intermediate is then reacted with phenylhydrazine to yield 5,6-dimethyl-N-phenylpyrimidine-4-carboxamide.

Scientific Research Applications

5,6-Dimethyl-N-phenylpyrimidine-4-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of various inflammatory conditions, such as arthritis and inflammatory bowel disease. Additionally, 5,6-Dimethyl-N-phenylpyrimidine-4-carboxamide has been shown to have anti-cancer properties and has been studied for its potential use in cancer therapy.

properties

IUPAC Name

5,6-dimethyl-N-phenylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-9-10(2)14-8-15-12(9)13(17)16-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCAXLGPVZCTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethyl-N-phenylpyrimidine-4-carboxamide

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